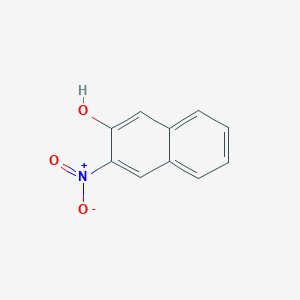

2-Hydroxy-3-nitronaphthalene

Description

BenchChem offers high-quality 2-Hydroxy-3-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUELWRJOJXBHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578931 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32361-60-7 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating 2-Hydroxy-3-nitronaphthalene in Modern Chemistry

An In-depth Technical Guide to 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7)

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a substituted naphthalene derivative belonging to the nitronaphthol family.[1] These compounds, characterized by hydroxyl (-OH) and nitro (-NO₂) functional groups on a naphthalene core, are of significant interest in synthetic organic chemistry. The relative positions of these functional groups govern the molecule's electronic properties, reactivity, and potential applications. In 2-Hydroxy-3-nitronaphthalene, the ortho-positioning of the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique chemical environment, making it a valuable intermediate and building block for more complex molecular architectures. This guide provides a comprehensive overview of its known properties, potential synthesis and reactivity, safety considerations, and applications, grounded in available technical data.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all experimental design and application development.

Chemical Identity

-

Chemical Name : 3-Nitro-2-naphthol[1]

-

Synonyms : 2-Hydroxy-3-nitronaphthalene, 3-nitronaphthalen-2-ol, 2-Naphthalenol, 3-nitro-[1][2]

Chemical Structure

The structure consists of a naphthalene bicyclic system substituted with a hydroxyl group at position 2 and a nitro group at position 3.

Caption: 2D structure of 2-Hydroxy-3-nitronaphthalene.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that several of these values are predicted through computational models, a common practice for compounds not extensively characterized experimentally.

| Property | Value | Source |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 103-104 °C | [1] |

| Boiling Point | 336.7 ± 15.0 °C (Predicted) | [1] |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.83 ± 0.40 (Predicted) | [1] |

| Solubility | Soluble in ethanol, ether, acetic acid; insoluble in water. | [4] |

Synthesis and Reactivity

Synthetic Approach: Electrophilic Nitration

While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7) is not detailed in readily available literature, its synthesis can be logically inferred from standard aromatic chemistry principles. The most probable route is the direct electrophilic nitration of 2-Naphthol.

The hydroxyl group of 2-Naphthol is a strongly activating, ortho-, para-directing group. Therefore, reacting 2-Naphthol with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) would be expected to yield a mixture of nitrated products.[5] The substitution pattern is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used. The formation of 3-nitro-2-naphthol would compete with substitution at other activated positions, primarily the 1-position.

Caption: Proposed synthesis workflow for 2-Hydroxy-3-nitronaphthalene.

Chemical Reactivity

The primary reactivity stems from its functional groups:

-

Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This makes it a direct precursor to 3-Amino-2-naphthol, a valuable intermediate for azo dyes and other complex heterocyclic systems.[1]

-

Phenolic Hydroxyl Group : The hydroxyl group is acidic (predicted pKa ~6.83) and can be deprotonated to form a phenoxide. This site can undergo O-alkylation or O-acylation reactions.

-

Aromatic Ring : The naphthalene ring, influenced by both the hydroxyl and nitro groups, can participate in further electrophilic or nucleophilic substitution reactions, although the conditions would need to be carefully selected.

Spectral Characterization

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive, published spectral dataset for this specific isomer is scarce, the expected signatures can be predicted. Researchers seeking to confirm its identity should perform the following analyses.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the asymmetry but would be unique to the 3-nitro substitution pattern. A ¹H NMR spectrum is listed as available on some supplier sites, confirming its use in identity confirmation.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with chemical shifts influenced by the attached hydroxyl and nitro groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹, respectively), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹).[7]

-

MS (Mass Spectrometry) : The mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight of 189.17 g/mol .

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) for CAS 32361-60-7 was found. The information below is aggregated from data for the closely related isomer 1-Nitro-2-naphthol and general safety protocols for nitrated aromatic compounds. This information should be used as a guideline only; a comprehensive risk assessment must be performed before handling.

Hazard Identification

| Hazard Type | Description | Source/Analogy |

| Acute Toxicity | May be harmful if swallowed or inhaled. | [8] |

| Skin Irritation | Causes skin irritation. | [4][8] |

| Eye Irritation | Causes serious eye irritation. | [4][8] |

| Respiratory Irritation | Irritating to the respiratory system. | [4][8] |

| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. | [8][9] |

Recommended Handling and Personal Protective Equipment (PPE)

Given the hazards associated with analogous compounds, stringent safety measures are required.

Experimental Protocol: Safe Handling of 2-Hydroxy-3-nitronaphthalene

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Applications and Research Directions

2-Hydroxy-3-nitronaphthalene is primarily used in scientific research as a versatile organic building block.[1] Its potential applications can be extrapolated from the utility of the broader nitronaphthol chemical class.

-

Intermediate for Dyes and Pigments : As a precursor to 3-Amino-2-naphthol, it is a key starting material for synthesizing azo dyes. The amino-naphthol moiety can be diazotized and coupled with other aromatic systems to create a wide range of colors.[12]

-

Pharmaceutical and Agrochemical Synthesis : The nitronaphthalene scaffold is present in various biologically active molecules. The functional groups of this compound allow for its incorporation into more complex structures that could be screened for pharmacological or pesticidal activity. For example, related 2-hydroxy-1,4-naphthoquinones have been investigated for anti-allergic properties.[13]

-

Material Science : Nitronaphthalene derivatives have been explored as components in polymers and other materials, sometimes to impart specific properties like UV stability.[12]

-

Environmental Research : Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from atmospheric reactions.[5][14] Studying the properties and degradation pathways of specific isomers like 2-Hydroxy-3-nitronaphthalene can contribute to a better understanding of environmental toxicology and bioremediation.[14]

References

- Time and Date. (n.d.). Current time information in Jefferson County, US.

-

001CHEMICAL. (n.d.). CAS No. 32361-60-7, 3-Nitro-2-naphthol. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-HYDROXY-1-NITRONAPHTHALENE. Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (n.d.). 2-Nitronaphthalene Properties. Retrieved from [Link]

-

PubChem. (2025, April 14). 2-Nitronaphthalene. Retrieved from [Link]

-

Wikipedia. (2025, December 12). 2-Nitronaphthalene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

precisionFDA. (2025, August 22). 2-NITRONAPHTHALENE. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-nitronaphthalene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025, August 26). Substance Information. Retrieved from [Link]

-

MDPI. (2022, October 22). Selective Adsorption of 2-Hydroxy-3-Naphthalene Hydroxamic Acid on the Surface of Bastnaesite and Calcite. Retrieved from [Link]

- Google Patents. (n.d.). US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies.

-

National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

ResearchGate. (2017, June 6). (PDF) An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

PubMed. (n.d.). Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Naphthalene, 2-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

Exposome-Explorer - IARC. (n.d.). 2-Hydroxynaphthalene (Compound). Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxynaphthalene. Retrieved from [Link]

Sources

- 1. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]

- 2. 32361-60-7 | 3-Nitronaphthalen-2-ol - AiFChem [aifchem.com]

- 3. 001chemical.com [001chemical.com]

- 4. 2-HYDROXY-1-NITRONAPHTHALENE [chembk.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-NITRONAPHTHALENE(581-89-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. gustavus.edu [gustavus.edu]

- 9. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. evitachem.com [evitachem.com]

- 13. US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies - Google Patents [patents.google.com]

- 14. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Structural and Functional Analysis: 1-Nitro-2-naphthol vs. 3-Nitro-2-naphthol

[1]

Executive Summary

While 1-nitro-2-naphthol and 3-nitro-2-naphthol are constitutional isomers sharing the same core pharmacophore, their physicochemical behaviors diverge radically due to peri-interactions and tautomeric stability .[1]

-

1-Nitro-2-naphthol is the thermodynamic product of direct nitration.[1] It exists in a dynamic equilibrium with a 1,2-naphthoquinone-1-monoxime form, stabilized by a pseudo-peri hydrogen bond.

-

3-Nitro-2-naphthol is a "kinetic orphan" that cannot be synthesized via direct nitration of 2-naphthol. It retains a rigid nitro-enol character because the corresponding 2,3-naphthoquinone tautomer is energetically inaccessible.

Part 1: Synthesis and Regiochemistry

The Regioselectivity Paradox

The hydroxyl group on 2-naphthol is an ortho, para-director.[1] However, the lability of the C1 position (alpha to the fused ring junction) makes it the exclusive site for electrophilic aromatic substitution (EAS) under standard conditions.

-

Path A (1-Nitro): Electronic density is highest at C1 due to resonance stabilization from the hydroxyl group and the preservation of the aromatic sextet in the second ring.[1]

-

Path B (3-Nitro): Substitution at C3 is disfavored kinetically. Furthermore, once the 1-nitro isomer forms, the ring is deactivated, preventing further substitution at C3.

Experimental Protocols

Protocol A: Synthesis of 1-Nitro-2-naphthol (Direct Nitration)

-

Mechanism: Nitrosation followed by oxidation (Menke conditions) or direct nitration.[1]

-

Reagents: 2-Naphthol, Sodium Nitrite (

), Sulfuric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Nitrosation: Dissolve 2-naphthol in NaOH. Add

at 0°C. Dropwise add -

Oxidation: Treat the wet nitroso paste with dilute

at 25°C.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Purification: Recrystallize from ethanol.

Protocol B: Synthesis of 3-Nitro-2-naphthol (The "Diazonium Hydrolysis" Route)

Since direct nitration fails, 3-nitro-2-naphthol must be constructed via functional group interconversion from 3-nitro-2-naphthylamine .[1]

-

Precursor: 3-Nitro-2-naphthylamine (prepared via partial reduction of 2,3-dinitronaphthalene).[1]

-

Reagents:

,

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 3-nitro-2-naphthylamine (1.0 eq) in conc.

at 0°C. -

Add

(1.1 eq) slowly, maintaining temperature <5°C. Stir for 1 hour to form the diazonium sulfate.

-

-

Hydrolysis (The Sandmeyer-type hydroxylation):

-

Pour the diazonium solution into boiling dilute

(10% v/v). -

Critical Control: Evolution of

gas indicates reaction progress.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Boil for 15 minutes to ensure complete displacement of the diazo group by water.

-

-

Isolation:

-

Cool to room temperature.[6] The crude phenol precipitates as a dark yellow solid.

-

Filter and wash with cold water.

-

-

Purification:

-

Dissolve in dilute NaOH (forms red sodium salt), filter insoluble impurities, and re-precipitate with acetic acid.

-

Recrystallize from ethanol/water.

-

Part 2: Structural Characterization & Tautomerism[7]

The defining feature of these isomers is their ability (or inability) to tautomerize.

Tautomeric Equilibrium

-

1-Nitro-2-naphthol: Exhibits Nitro-Enol

Quinone-Oxime tautomerism.[7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The quinone-oxime form (1,2-naphthoquinone-1-oxime) is stabilized because the 1,2-quinone motif retains the aromaticity of the second benzene ring.

-

-

3-Nitro-2-naphthol: Locked in the Nitro-Enol form.[1]

-

Tautomerization would yield 2,3-naphthoquinone-3-oxime. The 2,3-naphthoquinone structure disrupts the aromaticity of both rings (an o-quinodimethane-like instability), making this tautomer energetically prohibitive.

-

Intramolecular Hydrogen Bonding (IMHB)

-

1-Nitro: Forms a 6-membered chelate ring involving the peri-proton (H8) and the nitro/oxo oxygen.[1] This "peri-effect" deshields the C8 proton significantly.

-

3-Nitro: Forms a standard 6-membered IMHB between the C2-OH and the C3-Nitro group.[1] No peri-interaction exists.

Figure 1: Comparative tautomeric landscapes. Note the forbidden transition for the 3-isomer due to the instability of the 2,3-quinone system.

Part 3: Spectroscopic Differentiation[7]

The following data allows for rapid identification of the isomers without crystallographic analysis.

Comparative Data Table

| Feature | 1-Nitro-2-naphthol | 3-Nitro-2-naphthol |

| Dominant Form | Quinone-Monoxime | Nitro-Enol |

| Absent (Substituted by | Singlet (approx. 8.6–8.8 ppm) | |

| Broad, downfield (13–15 ppm) due to strong chelation | Sharp, approx. 10–11 ppm | |

| IR Carbonyl ( | Strong band ~1620 cm | Absent (Aromatic C-O stretch only) |

| pKa (approx) | ~6.0–7.0 (Enhanced acidity via quinone form) | ~7.5–8.5 (Standard nitrophenol acidity) |

| Melting Point | 103–104°C | Distinct (often higher, ~120°C+ depending on purity) |

Key NMR Diagnostic

To distinguish the 3-nitro isomer: Look for the C1-H singlet .[1]

-

In 1-nitro-2-naphthol , the C1 position is substituted.[1] The most downfield aromatic signal is the doublet of the C8-H (peri to the carbonyl/nitro group).

-

In 3-nitro-2-naphthol , the C1-H is preserved.[1] It appears as a distinct singlet (due to lack of ortho coupling) significantly deshielded by the adjacent C2-OH and the ring current, but distinct from the splitting pattern of the 1-nitro isomer.

Part 4: Applications in Drug Development

Scaffold Utility

-

1-Nitro-2-naphthol:

-

Chelation: The quinone-oxime tautomer is a potent bidentate ligand for transition metals (Co, Fe, Cu).[1] In drug development, this motif is used to design metallo-pharmaceuticals or inhibitors of metal-dependent enzymes (e.g., ureases).[1]

-

Toxicology: The quinone moiety is a Michael acceptor, often flagged as a PAINS (Pan-Assay Interference Compounds) motif due to covalent binding with protein thiols.

-

-

3-Nitro-2-naphthol:

-

Privileged Structure: Lacks the reactive quinone Michael acceptor reactivity, making it a "cleaner" scaffold for structure-activity relationship (SAR) studies.

-

Fragment Growing: The C1 position is open for further functionalization (e.g., Mannich reactions or halogenation), allowing for the construction of 1,3-disubstituted-2-naphthol libraries which are sterically unique compared to the standard 1-substituted derivatives.

-

References

-

Menke Nitration & 1-Nitro Synthesis

-

Tautomeric Equilibrium Studies

-

Synthesis of 3-Nitro-2-naphthylamine (Precursor)

-

Spectral Data & pKa Values

Sources

- 1. 1-Nitroso-2-naphthol | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nitro-2-naphthol | 550-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Nitro-1-naphthol | C10H7NO3 | CID 69083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 7-nitronaphthalen-2-ol | CAS#:82322-43-8 | Chemsrc [chemsrc.com]

- 11. PubChemLite - 1-nitro-2-naphthol (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 12. 1-Nitroso-2-naphthol(131-91-9) 1H NMR [m.chemicalbook.com]

- 13. 1-Nitro-2-naphthol [drugfuture.com]

- 14. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]

- 15. 168. Preparation of 2 : 3-dinitronaphthalene and of 3-nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. 3-NITRO-2-NAPHTHYLAMINE synthesis - chemicalbook [chemicalbook.com]

chemical structure of 3-nitro-2-naphthol C10H7NO3

Technical Guide: Chemical Structure & Synthesis of 3-Nitro-2-Naphthol ( )[1]

Executive Summary

3-Nitro-2-naphthol (CAS: 32361-60-7 ) is a regioisomer of the nitronaphthol family, characterized by the placement of a nitro (

This compound serves as a specialized intermediate in the synthesis of aminonaphthols, azo dyes, and heterocyclic compounds (e.g., benzo[f]quinoxalines). Its structure features a strong intramolecular hydrogen bond, influencing its solubility, pKa, and spectroscopic signature.

| Property | Data |

| IUPAC Name | 3-Nitronaphthalen-2-ol |

| CAS Registry Number | 32361-60-7 |

| Molecular Formula | |

| Molecular Weight | 189.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents (EtOH, DMSO, DCM); sparingly soluble in water |

| Key Isomer Distinction | 1-Nitro-2-naphthol (MP ~103°C) vs. 3-Nitro-2-naphthol (Rare isomer) |

Molecular Architecture & Electronic Properties

Structural Topology

The naphthalene core is fused, planar, and aromatic. In 3-nitro-2-naphthol, the substituents are in a vicinal (ortho) relationship on the same ring.[1]

-

C2 Position: Occupied by the electron-donating Hydroxyl group (

).[1] -

C3 Position: Occupied by the electron-withdrawing Nitro group (

).[1][7]

Intramolecular Hydrogen Bonding

A critical structural feature is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydrogen and one of the nitro group's oxygen atoms.

-

Effect on Acidity: This "locking" of the proton makes the compound less acidic than para-nitrophenols, as the proton is stabilized internally.

-

Effect on Reactivity: The chelation effect reduces the nucleophilicity of the hydroxyl oxygen, requiring harsher conditions for O-alkylation compared to non-nitrated naphthols.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the resonance-stabilized intramolecular hydrogen bonding network.

Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond between C2-OH and C3-NO2.[1][3]

Synthesis & Purification Protocols

Direct nitration of 2-naphthol yields almost exclusively 1-nitro-2-naphthol due to the high electron density at the alpha position (C1).[1] Therefore, the synthesis of the 3-nitro isomer requires an indirect "blocking" strategy or a functional group interconversion approach.

Primary Synthetic Route: The Diazo-Replacement Method

This robust protocol bypasses the direct nitration selectivity issue by utilizing 3-nitro-2-naphthylamine as the key precursor.[1]

Step 1: Precursor Synthesis (3-Nitro-2-naphthylamine)

-

Starting Material: 2,3-Dinitronaphthalene (obtained via specific nitration conditions of naphthalene or cyclization strategies).[8]

-

Reaction: Selective partial reduction using Sodium Polysulfide (

) or catalytic hydrogenation. -

Product: 3-Nitro-2-naphthylamine (Red crystals).[1]

Step 2: Diazotization

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

Conditions:

(Ice bath). -

Mechanism: Conversion of the

group into the diazonium salt (

Step 3: Hydrolysis (Sandmeyer-type Hydroxylation) [1]

-

Reagents: Dilute Sulfuric Acid (

), Heat. -

Conditions: Reflux (

). -

Mechanism: Nucleophilic attack by water on the diazonium carbon, releasing

gas and forming the phenol.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow from the amine precursor to the target naphthol.[1]

Spectroscopic Characterization

Identification of 3-nitro-2-naphthol relies on distinguishing it from the 1-nitro isomer.[1] The key diagnostic markers are found in the Proton NMR (

Proton NMR ( NMR) Signature

In 2,3-disubstituted naphthalenes, the protons at C1 and C4 appear as singlets (due to lack of adjacent protons on the same ring), whereas in 1,2-disubstituted systems (like 1-nitro-2-naphthol), the adjacent protons show doublet splitting (ortho-coupling).

| Signal | Chemical Shift ( | Multiplicity | Assignment |

| -OH | 10.5 - 12.0 | Broad Singlet | Phenolic proton (Deshielded by H-bond) |

| C1-H | 8.3 - 8.6 | Singlet | Aromatic proton (Alpha to OH, shielded relative to C4) |

| C4-H | 8.6 - 8.9 | Singlet | Aromatic proton (Alpha to NO2, deshielded) |

| C5-C8 | 7.4 - 8.0 | Multiplet | Other aromatic ring protons |

Infrared (IR) Spectroscopy[11]

-

O-H Stretch:

(Broad, shifted lower due to intramolecular H-bonding).[1] -

N=O Stretch (Asymmetric):

. -

N=O Stretch (Symmetric):

.

Applications in Drug Development & Materials

Ligand Design

The ortho-nitronaphthol motif acts as a bidentate ligand (O, O-donor via tautomerization or O, N-donor interaction) for transition metals (Cu, Co, Ni). These complexes are investigated for:

-

Catalysis: Oxidation reactions.

-

Antimicrobial Agents: Metal chelates often show enhanced cytotoxicity against bacterial strains compared to the free ligand.

Pharmaceutical Intermediates

3-Nitro-2-naphthol is a precursor to 3-amino-2-naphthol , a scaffold found in:

-

Benzo[f]quinoxalines: A class of heterocyclic compounds with potential antitumor and kinase inhibitory activity.

-

Azo Pigments: High-performance pigments where the 3-position substitution alters the color gamut compared to standard 2-naphthol dyes.[1]

References

-

ChemicalBook. (2024). 3-Nitro-2-naphthol (CAS 32361-60-7) Properties and Suppliers. Retrieved from

-

BenchChem. (2025).[7][8] Historical Synthesis of 3-nitro-2-naphthylamine: A Technical Guide. Retrieved from

-

Organic Syntheses. (1941). 1-Nitro-2-naphthol (Contrast Reference).[1][6][9] Org. Synth. 21, 105. Retrieved from

-

ChemSrc. (2025).[10] 3-Nitro-2-naphthol Structure and Precursors. Retrieved from

-

PubChem. (2025). Compound Summary: Nitronaphthols. National Library of Medicine. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. 2-Amino-3-naphthol | CAS#:5417-63-0 | Chemsrc [chemsrc.com]

- 3. 2-Amino-3-naphthol | CAS#:5417-63-0 | Chemsrc [chemsrc.com]

- 4. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 5. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-NITRO-2-NAPHTHOL | 550-60-7 [chemicalbook.com]

- 10. CAS#:6240-79-5 | 3-Nitro-5,6,7,8-tetrahydro-2-naphthalenol | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Properties of 3-Nitro-2-Naphthol Solid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-naphthol (CAS No: 32361-60-7) is a substituted aromatic compound belonging to the naphthalene family, characterized as a yellow crystalline solid.[1] While its structural isomer, 1-nitro-2-naphthol, and the parent compound, 2-naphthol, are well-documented, specific experimental data on the physical properties of 3-nitro-2-naphthol remain limited in publicly accessible literature. This guide, therefore, provides a comprehensive framework for the characterization of its solid-state properties. By leveraging established analytical principles and comparative data from analogous compounds, we present a predictive overview of its key physical characteristics and detail the experimental methodologies required for their empirical determination. This document is intended to serve as a foundational resource for researchers initiating studies on 3-nitro-2-naphthol, offering both theoretical insights and practical protocols for its thorough physical analysis.

Introduction and Molecular Structure

3-Nitro-2-naphthol, with the molecular formula C₁₀H₇NO₃, is an intriguing molecule for study due to the interplay of the bulky naphthalene core, the electron-withdrawing nitro group (-NO₂), and the hydrogen-bonding capable hydroxyl group (-OH). These functional groups are anticipated to govern its solid-state behavior, including its melting point, solubility, and crystal packing. The precise positioning of the nitro group at the 3-position is expected to induce distinct electronic and steric effects compared to its 1-nitro isomer, influencing its intermolecular interactions and, consequently, its macroscopic physical properties.

To embark on a comprehensive characterization, a logical workflow is essential. This guide will systematically explore the pivotal physical properties, detailing the established experimental protocols for their measurement and elucidating the scientific rationale behind these techniques.

Caption: Logical workflow for the physical characterization of 3-nitro-2-naphthol.

Thermal Properties

The thermal behavior of a solid is critical for its handling, storage, and application, particularly in pharmaceutical development where thermal stability can impact efficacy and safety.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and the strength of its crystal lattice. For 3-nitro-2-naphthol, the presence of both a nitro and a hydroxyl group allows for strong intermolecular forces, including dipole-dipole interactions and hydrogen bonding, which would suggest a relatively high melting point. For comparison, the melting point of its isomer, 1-nitro-2-naphthol, is reported to be in the range of 101-105 °C.[2]

Table 1: Comparative Melting Points of Related Naphthol Compounds

| Compound | Molecular Formula | Melting Point (°C) |

| 2-Naphthol | C₁₀H₈O | 121-123 |

| 1-Nitro-2-naphthol | C₁₀H₇NO₃ | 101-105[2] |

| 3-Nitro-2-naphthol (Predicted) | C₁₀H₇NO₃ | Likely in a similar range to its isomer, influenced by crystal packing |

This standard technique provides a straightforward and reliable measurement of the melting range.

-

Sample Preparation: A small amount of finely powdered, dry 3-nitro-2-naphthol is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Thermal Stability

Given that it is a nitroaromatic compound, understanding the thermal stability of 3-nitro-2-naphthol is crucial. Nitroaromatic compounds can be energetic materials, and their decomposition can be exothermic.[3]

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of 3-nitro-2-naphthol is placed in a tared TGA pan.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The shape of the curve can reveal the number of decomposition steps.

Solubility Profile

The solubility of 3-nitro-2-naphthol in various solvents is a key parameter for its purification, formulation, and use in chemical reactions. The molecule possesses both polar (hydroxyl and nitro groups) and nonpolar (naphthalene ring) regions, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents and sparingly soluble in water, similar to its parent compound, 2-naphthol.[4][5]

Table 2: Predicted Solubility of 3-Nitro-2-Naphthol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, DMSO | Soluble | Dipole-dipole interactions with nitro and hydroxyl groups. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble | The polar functional groups limit solubility in nonpolar media. |

| Aqueous | Water | Slightly Soluble | Limited by the large nonpolar naphthalene core. |

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of solid 3-nitro-2-naphthol is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of 3-nitro-2-naphthol in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Spectroscopic Signature

The spectroscopic profile of 3-nitro-2-naphthol provides unambiguous confirmation of its molecular structure.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-nitro-2-naphthol is expected to show characteristic absorption bands for the O-H, aromatic C-H, C=C, and N-O bonds.

Table 3: Predicted IR Absorption Bands for 3-Nitro-2-Naphthol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch | ~3200-3500 (broad) | The broadness is due to hydrogen bonding. |

| Aromatic C-H stretch | ~3000-3100 | Characteristic of the naphthalene ring. |

| Aromatic C=C stretch | ~1500-1600 | Skeletal vibrations of the aromatic rings. |

| Asymmetric N-O stretch | ~1550-1475 | Indicative of an aromatic nitro group.[6] |

| Symmetric N-O stretch | ~1360-1290 | Indicative of an aromatic nitro group.[6] |

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid 3-nitro-2-naphthol is placed directly onto the ATR crystal, and firm contact is ensured.

-

Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-nitro-2-naphthol, ¹H and ¹³C NMR would confirm the substitution pattern on the naphthalene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the naphthalene ring, along with the auxochromic hydroxyl group and the chromophoric nitro group, is expected to result in characteristic absorption maxima in the UV region. For comparison, 3-nitrophenol exhibits two absorption maxima, one around 275 nm and a second at 340 nm which extends into the visible region, giving it a pale yellow color.[7] A similar profile would be anticipated for 3-nitro-2-naphthol.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. Such an analysis for 3-nitro-2-naphthol would definitively reveal how the molecules pack in the crystal lattice and the nature of the hydrogen bonding network.

Conclusion

While direct experimental data for 3-nitro-2-naphthol is not extensively available, a robust understanding of its physical properties can be inferred from the behavior of structurally related compounds. This guide provides a comprehensive roadmap for the full physical characterization of solid 3-nitro-2-naphthol, from fundamental thermal and solubility properties to detailed spectroscopic and crystallographic analysis. The outlined experimental protocols are standard, reliable methods that will enable researchers to generate the empirical data necessary to advance their work with this compound. The interplay of the naphthalene core with the nitro and hydroxyl substituents makes 3-nitro-2-naphthol a compound of significant interest, and its thorough physical characterization is the first step towards unlocking its potential in various scientific and industrial applications.

References

-

Onunkwo, I., Enemose, E. A., Ezechi, C. E., & Anychie, I. K. (2022). Infra-red (FT-IR) Spectrum of 1-(3-Nitrophenylazo)-2-naphthol. ResearchGate. [Link]

-

Onunkwo, I., Enemose, E. A., Ezechi, C. E., & Anychie, I. K. (2022). HNMR Spectrum of 1-(3-Nitrophenylazo)-2-naphthol. ResearchGate. [Link]

-

Bougueria, S., Benosmane, N., Marouani, H., & Dahaoui, S. (2023). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. PMC. [Link]

-

National Center for Biotechnology Information. 1-Nitro-2-naphthol. PubChem. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

MDPI. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

-

Grainger, C. T., & McConnell, J. F. (1969). The crystal structure of 1-p-nitrobenzeneazo-2-naphthol (Para Red) from overlapped twin-crystal data. IUCr Journals. [Link]

-

NIST. Naphthalene, 2-nitro-. NIST WebBook. [Link]

-

TÜBİTAK Academic Journals. Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin Derivatives of 1-Nitroso-2-Naphthol. [Link]

-

Veselinović, D. S., & Malešev, D. L. (1994). Spectrophotometric Determinations of 2-Nitroso-1-naphthol. Journal of the Serbian Chemical Society. [Link]

-

Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link]

-

Scientific Reports. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. [Link]

-

MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

National Center for Biotechnology Information. 3-Hydroxy-3'-nitro-2-naphthanilide. PubChem. [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

-

ResearchGate. UV-Visible spectra of 1-nitroso-2-naphthol (lines 1 and 3) and the.... [Link]

-

NIST/TRC. 2-naphthol -- Critically Evaluated Thermophysical Property Data. [Link]

-

ResearchGate. (PDF) Investigating the Kinetics of the Thermolysis of 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO) and Reduced Size NTO the Presence of Cobalt Ferrite Additive. [Link]

-

FooDB. Showing Compound 2-Naphthol (FDB000877). [Link]

-

ResearchGate. Deprotonation of 2‐naphthol in the S0 and S1 states, the ΔpKa=pKa value.... [Link]

-

Study.com. Naphthol Structure, Melting Point & Solubility. [Link]

-

ChemBK. 1-Nitro-2-naphthol. [Link]

-

Chemsrc. 3-NITRO-2-NAPHTHOIC ACID | CAS#:73428-03-2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Nitro-2-naphthol | 550-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 5. study.com [study.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

Technical Guide: Solubility Profile and Solvent Selection for 3-Nitro-2-Naphthol

Executive Summary

3-Nitro-2-naphthol (CAS: 32361-60-7), often utilized as an intermediate in azo dye synthesis and pigment manufacturing, presents a distinct solubility profile governed by the "ortho-effect." Unlike its isomers where the hydroxyl and nitro groups are distant, the 3-nitro-2-naphthol structure facilitates a strong intramolecular hydrogen bond between the nitro oxygen and the hydroxyl hydrogen.

This internal chelation significantly reduces the compound's polarity relative to its molecular weight, enhancing its solubility in non-polar and aprotic solvents while modulating its interaction with polar protic solvents. This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and validated protocols for solvent selection and recrystallization.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-nitro-2-naphthol, one must understand the competition between intra-molecular forces (within the molecule) and inter-molecular forces (between molecule and solvent).

The Ortho-Nitro Effect

The proximity of the nitro group (-NO

-

Reduced Polarity: The intramolecular hydrogen bond effectively "hides" the polar donor/acceptor sites from the solvent. This makes the molecule behave more lipophilically than 6-nitro-2-naphthol or other non-ortho isomers.

-

Acidity Modulation: The electron-withdrawing nature of the nitro group enhances the acidity of the phenol. While 2-naphthol has a pKa of ~9.5, ortho-nitro isomers like 1-nitro-2-naphthol and 3-nitro-2-naphthol exhibit pKa values in the range of 6.0 – 7.0 . This increased acidity implies that solubility in aqueous media is highly pH-dependent (soluble in alkaline solutions due to phenoxide formation).

Physicochemical Property Summary

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C | Moderate molecular weight (189.17 g/mol ) |

| Physical State | Yellow Crystalline Solid | High lattice energy requires polarizable solvents |

| pKa (Estimated) | 6.0 – 7.0 | Soluble in basic aqueous buffers (pH > 8) |

| LogP (Predicted) | ~2.5 – 3.0 | Preferential partitioning into organic phases |

| Dominant Interaction | Intramolecular H-Bonding | Enhanced solubility in toluene/CHCl |

Part 2: Solubility Data & Solvent Screening

The following categorization is based on the "Like Dissolves Like" principle, modified by the specific chelation effects of the 3-nitro-2-naphthol structure.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Polar Aprotic | DMF, DMSO, Acetone | High | Dipole-dipole interactions disrupt crystal lattice effectively; no competition for protons. |

| Chlorinated | Chloroform (CHCl | Good | The solvent's polarizability interacts well with the naphthalene core; intramolecular H-bond remains intact. |

| Aromatic | Toluene, Benzene | Moderate to Good | |

| Polar Protic | Ethanol, Methanol | Moderate | Solvent must break the intramolecular H-bond to solvate the -OH group. Solubility increases significantly with temperature. |

| Non-Polar | Hexane, Cyclohexane | Poor | Dispersion forces are insufficient to overcome the crystal lattice energy of the solid. |

| Aqueous | Water (Neutral/Acidic) | Insoluble | Hydrophobic naphthalene backbone dominates; intramolecular H-bond prevents hydration. |

Thermodynamic Visualization: The Dissolution Mechanism

The following diagram illustrates the energetic competition governing the dissolution process.

Figure 1: Mechanistic pathway of dissolution. Non-polar/aromatic solvents solvate the "closed" chelated form, while polar protic solvents must expend energy to open the intramolecular hydrogen bond.

Part 3: Experimental Protocols

Since specific solubility values for 3-nitro-2-naphthol can vary by synthesis batch (purity) and temperature, researchers should validate solubility using the Saturation Shake-Flask Method .

Protocol: Determination of Equilibrium Solubility

Objective: To determine the precise molar solubility (

Materials:

-

3-Nitro-2-naphthol (Solid, >98% purity)

-

Target Solvent (HPLC Grade)

-

Orbital Shaker with temperature control

-

0.45 µm PTFE Syringe Filters (chemically resistant)

-

UV-Vis Spectrophotometer

Workflow:

-

Preparation: Add excess solid 3-nitro-2-naphthol (~50 mg) to 10 mL of solvent in a glass vial. The solution must remain turbid (indicating saturation).[1]

-

Equilibration: Seal vial and shake at 25°C for 24 hours.

-

Sedimentation: Allow the suspension to stand for 4 hours or centrifuge at 3000 rpm for 10 mins to settle undissolved solids.

-

Sampling: Withdraw supernatant and filter through a 0.45 µm PTFE filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate (gravimetrically) and measure absorbance at

(typically ~350-400 nm for nitronaphthols). Calculate concentration using a pre-determined calibration curve.

Protocol: Recrystallization (Purification)[1]

The "ortho-effect" makes Ethanol/Water or Acetic Acid/Water ideal solvent pairs. The compound is soluble in hot ethanol/acetic acid but precipitates upon cooling or water addition due to the hydrophobic effect.

Step-by-Step Recrystallization:

-

Dissolution: Place crude 3-nitro-2-naphthol in a flask. Add minimum boiling Ethanol (or Glacial Acetic Acid) until dissolved.

-

Filtration: Perform hot filtration if insoluble impurities (e.g., inorganic salts) are present.

-

Crystallization:

-

Method A (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.

-

Method B (Anti-solvent): If no crystals form, add warm Water dropwise to the hot solution until persistent turbidity appears. Re-heat to clear, then cool slowly.

-

-

Isolation: Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40-50°C. Caution: Do not overheat; nitro compounds can be thermally sensitive.

Figure 2: Decision tree for the recrystallization of 3-nitro-2-naphthol, optimizing for yield and purity.

Part 4: Safety & Handling

-

Toxicity: Like many nitro-aromatics and naphthols, this compound is likely toxic if swallowed or inhaled and may cause skin sensitization. Handle in a fume hood.

-

Explosion Hazard: Polynitro compounds are explosive. While mono-nitro naphthols are generally stable, they should never be heated to dryness rapidly or subjected to shock.

-

Waste Disposal: Dispose of as hazardous organic waste (halogen-free). Do not release into drains due to aquatic toxicity (similar to 2-naphthol).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075, 1-Nitro-2-naphthol (Isomer Analog). Retrieved from [Link]

-

OECD SIDS (2002). 2-Naphthol: SIDS Initial Assessment Report for SIAM 15. UNEP Publications. Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Tips and Tricks: Common Solvents for Recrystallization. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 3-Nitro-2-Naphthol from 2-Hydroxy-3-Naphthoic Acid

Introduction

3-Nitro-2-naphthol is a valuable chemical intermediate in the synthesis of azo dyes, pigments, and various specialized organic compounds. Its synthesis from readily available precursors is a topic of significant interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive guide to a robust two-step synthesis route starting from 2-hydroxy-3-naphthoic acid (also known as β-Oxynaphthoic acid or BON acid)[1]. The process involves an initial electrophilic nitration to form an intermediate, 1-nitro-2-hydroxy-3-naphthoic acid, followed by a thermal decarboxylation to yield the final product.

This guide is designed for researchers, scientists, and drug development professionals. It offers not only a step-by-step protocol but also delves into the underlying chemical principles, safety protocols, and process optimization strategies to ensure a successful and safe synthesis.

Scientific Rationale and Reaction Mechanism

The conversion of 2-hydroxy-3-naphthoic acid to 3-nitro-2-naphthol is achieved through two distinct chemical transformations: electrophilic aromatic substitution (nitration) and subsequent decarboxylation.

Step 1: Regioselective Nitration

The first step is the nitration of the naphthalene ring. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

-

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.

-

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.

The strongly activating nature of the hydroxyl group dominates the reaction, directing the incoming electrophile (the nitronium ion, NO₂⁺) to a position ortho or para to it. In the case of 2-hydroxy-3-naphthoic acid, the C1 position is ortho to the hydroxyl group and is the most electronically favored and sterically accessible site for substitution. Research has shown that nitration of 2-hydroxy-3-naphthoic acid esters, followed by hydrolysis, yields 1-nitro-2-hydroxy-3-naphthoic acid, confirming the C1 position as the site of nitration[2].

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.

Step 2: Thermal Decarboxylation

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While aromatic carboxylic acids are generally stable, the presence of specific functional groups can facilitate this process upon heating[3]. The intermediate, 1-nitro-2-hydroxy-3-naphthoic acid, undergoes decarboxylation to yield 3-nitro-2-naphthol. This reaction is typically performed by heating the intermediate, often in a high-boiling point solvent, to provide the necessary activation energy for the C-C bond cleavage[4][5].

Overall Reaction Pathway

The complete two-step synthesis is illustrated below.

Caption: Overall reaction scheme for the two-step synthesis.

Safety and Hazard Management

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[6] Adherence to strict safety protocols is mandatory.

-

Corrosive Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

-

Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to thermal runaway, vigorous decomposition, and potential explosion hazards.[6]

-

Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[7][8]

Mandatory Precautions:

-

Engineering Controls: All steps must be performed in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[8][9]

-

Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a full-face shield, and a chemical-resistant lab coat at all times.[9]

-

Controlled Addition: The nitrating agent must be added slowly and portion-wise, with continuous monitoring of the internal reaction temperature.

-

Cooling: An ice bath must be used to maintain the reaction temperature within the specified range.

-

Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice, never by adding water directly to the concentrated acid mixture.

-

Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and local environmental regulations.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Hydroxy-3-naphthoic acid (99%) | Three-neck round-bottom flask (500 mL) |

| Concentrated Sulfuric Acid (~98%) | Magnetic stirrer with hot plate |

| Concentrated Nitric Acid (~70%) | Thermometer (-10 to 150 °C) |

| Glacial Acetic Acid | Dropping funnel (100 mL) |

| Deionized Water | Ice bath |

| Crushed Ice | Büchner funnel and vacuum flask |

| High-boiling solvent (e.g., Dowtherm A) | Beakers, Erlenmeyer flasks, Graduated cylinders |

Protocol 1: Synthesis of 1-Nitro-2-hydroxy-3-naphthoic acid

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a large ice bath. Ensure the setup is securely clamped within a chemical fume hood.

-

Dissolution: To the flask, add 18.8 g (0.1 mol) of 2-hydroxy-3-naphthoic acid. Carefully add 100 mL of glacial acetic acid and stir until the solid is fully dissolved. Cool the solution to 0-5 °C using the ice bath.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid. This addition is highly exothermic; perform it slowly in an ice bath.

-

Nitration: Transfer the cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 2-hydroxy-3-naphthoic acid over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The solution will likely turn a deep reddish-brown color.

-

Work-up and Isolation: Prepare a 1 L beaker containing approximately 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow-orange precipitate of 1-nitro-2-hydroxy-3-naphthoic acid will form.

-

Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis of 3-Nitro-2-Naphthol via Decarboxylation

-

Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle. An outlet tube from the top of the condenser should lead to a gas trap (e.g., a bubbler with a dilute NaOH solution) to capture any evolved gases.

-

Reaction Mixture: Add the dried 1-nitro-2-hydroxy-3-naphthoic acid (from Protocol 1) to the flask. For improved heat transfer, a small amount of a high-boiling, inert solvent like Dowtherm A can be added, though dry heating is also possible.

-

Decarboxylation: Heat the flask slowly. Decarboxylation typically begins at temperatures above 200 °C, evidenced by the evolution of CO₂ gas. Heat the mixture to ~220-230 °C and maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Cooling and Purification: Allow the flask to cool to room temperature. The crude 3-nitro-2-naphthol can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Characterization

The following table summarizes the quantitative aspects of the synthesis.

| Parameter | Value | Notes |

| Starting Material | 2-Hydroxy-3-naphthoic acid | Molar Mass: 188.18 g/mol |

| Intermediate | 1-Nitro-2-hydroxy-3-naphthoic acid | Molar Mass: 233.18 g/mol ; Expected M.P.: ~246-248 °C[2] |

| Final Product | 3-Nitro-2-naphthol | Molar Mass: 189.17 g/mol |

| Typical Yield (Step 1) | 80-90% | Dependent on temperature control. |

| Typical Yield (Step 2) | 75-85% | Dependent on complete decarboxylation. |

| Overall Yield | 60-75% | |

| Characterization | Melting Point, ¹H NMR, ¹³C NMR, IR, Mass Spec | Standard techniques for structural verification. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product characterization.

Caption: Step-by-step experimental workflow diagram.

References

- Vertex AI Search. (2024). Nitration reaction safety.

-

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

-

East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

-

ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Organic Syntheses. NITROSO-β-NAPHTHOL. Retrieved from [Link]

-

Indian Academy of Sciences. (1945). 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The condensation of 2-naphthol with 3-nitrobenzaldehyde and thioacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). Retrieved from [Link]

-

Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

-

CCSF. Preparation of 1-(4-nitrophenylazo)-2-naphthol (Para Red). Retrieved from [Link]

- Google Patents. (n.d.). CN1026232C - Preparation method of 2-hydroxy-3-naphthoic acid with content of 99%.

-

Organic Syntheses. 1-nitro-2-naphthol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Retrieved from [Link]

-

Politechnika Warszawska. (n.d.). On the Mechanism of Nitration with Dilute Nitric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Classical mechanism of nitration known as the ingold‐hughes or polar.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (2006, August 18). A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid, 3-hydroxy-. Retrieved from [Link]

-

Organic Syntheses. 2,3-naphthalenedicarboxylic acid. Retrieved from [Link]

-

NETL.DOE.GOV. (n.d.). Improved Processes to Remove Naphthenic Acids. Retrieved from [Link]

-

MDPI. (2022, April 28). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]

- 5. mdpi.com [mdpi.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. youtube.com [youtube.com]

- 8. ehs.com [ehs.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

regioselective nitration of 2-naphthol to 3-nitro isomer

Application Note & Protocol Guide

Topic: Achieving Unconventional Regioselectivity: A Protocol for the Synthesis of 3-Nitro-2-naphthol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Regiochemical Challenge in Naphthalene Chemistry

The nitration of 2-naphthol is a cornerstone reaction in the synthesis of valuable chemical intermediates for dyes, pharmaceuticals, and materials science. However, the reaction is governed by the complex interplay of electronic and steric effects inherent to the naphthalene ring system. Classical electrophilic aromatic substitution (EAS) on 2-naphthol overwhelmingly favors the formation of 1-nitro-2-naphthol. This preference is a direct consequence of the naphthalene core's inherent reactivity and the powerful directing effect of the hydroxyl group. The α-position (C1) is kinetically favored over the β-position (C3) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing for the preservation of one of the aromatic rings.[1][2]

This guide provides a detailed protocol for overcoming this kinetic barrier to achieve the synthesis of the thermodynamically less favored, yet synthetically valuable, 3-nitro-2-naphthol isomer. We will explore the mechanistic rationale behind the regiochemical challenge and present a modern protocol that deviates from classical mixed-acid conditions to favor the desired 3-nitro isomer.

Part 1: Mechanistic Underpinnings of 2-Naphthol Nitration

The hydroxyl group of 2-naphthol is a potent activating, ortho, para-directing group.[3] The positions ortho to the hydroxyl are C1 and C3. The C1 position is an α-carbon, while C3 is a β-carbon. In the EAS mechanism, the attack of the electrophile (e.g., nitronium ion, NO₂⁺) at the C1 position generates a Wheland intermediate with a greater number of stable resonance contributors compared to an attack at C3. Specifically, the intermediate from C1 attack can be drawn with resonance structures that keep the second benzene ring fully aromatic, a significant stabilizing factor.[2]

Caption: Kinetic vs. Thermodynamic pathways in 2-naphthol nitration.

This inherent electronic preference makes the selective synthesis of 3-nitro-2-naphthol a significant challenge, as typical nitrating conditions (e.g., HNO₃/H₂SO₄) will almost exclusively yield the 1-nitro isomer.[4] Therefore, alternative strategies are required to bypass this kinetic trap.

Part 2: Protocol for Regioselective Synthesis of 3-Nitro-2-naphthol

To circumvent the kinetic preference for C1 nitration, a milder approach utilizing a different nitrating species is necessary. The following protocol is based on methodologies that employ nitrite esters under neutral or slightly acidic conditions, which can alter the regiochemical outcome compared to the highly acidic mixed-acid environment. A method described for 2-naphthol derivatives using tert-butyl nitrite presents a promising route.[5]

Protocol: Nitration of 2-Naphthol using Tert-Butyl Nitrite

This method avoids the generation of the highly reactive nitronium ion (NO₂⁺) and is thought to proceed through a different mechanism, potentially involving radical species or nitrosation followed by in-situ oxidation, leading to altered regioselectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Naphthol | Reagent | Sigma-Aldrich | Ensure purity >99% |

| Tert-Butyl Nitrite | 90-95% | Acros Organics | Handle in a well-ventilated fume hood |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Solvent for the reaction |

| Deionized Water | N/A | In-house | Used as a co-reagent |

| Ethyl Acetate | HPLC Grade | VWR | For extraction and chromatography |

| Hexanes | HPLC Grade | VWR | For chromatography |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-naphthol (e.g., 432 mg, 3.0 mmol, 1.0 eq.).

-

Reagent Addition: In a well-ventilated chemical fume hood, add anhydrous tetrahydrofuran (20 mL). Stir the mixture at room temperature until all the 2-naphthol has dissolved.

-

Co-reagent Addition: Add deionized water (108 µL, 6.0 mmol, 2.0 eq.) to the solution.

-

Nitrating Agent Addition: Carefully add tert-butyl nitrite (710 µL, 6.0 mmol, 2.0 eq.) dropwise to the stirring solution over 5 minutes. The solution may change color.

-

Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature (20-25°C) for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-naphthol) should be consumed, and new, more polar spots corresponding to the nitro-isomers should appear.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Purification:

-

Dissolve the resulting crude residue in a minimal amount of ethyl acetate.

-

Adsorb the crude product onto a small amount of silica gel.

-

Perform column chromatography on a silica gel column.

-

Elute the column with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to separate the isomers. The 1-nitro and 3-nitro isomers will have different retention factors (Rf).

-

-

Characterization: Collect the fractions containing the desired 3-nitro-2-naphthol product. Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a yellow crystalline solid.[6] Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Experimental Workflow and Data

Caption: Step-by-step workflow for the synthesis of 3-nitro-2-naphthol.

Expected Outcomes

While classical nitration heavily favors the 1-nitro isomer, this alternative protocol is designed to enhance the yield of the 3-nitro product. The exact isomer ratio can be sensitive to reaction conditions and should be determined empirically by analysis (e.g., NMR or GC-MS) of the crude reaction mixture.

| Method | Nitrating Agent | Conditions | Major Product | Approx. 3-Nitro Yield |

| Classical Nitration | HNO₃ / H₂SO₄ | 0-10 °C | 1-Nitro-2-naphthol | <5% |

| Nitrite-Based Method | t-BuONO / H₂O | Room Temp | Mixture of Isomers | Potentially >30% (variable) |

Part 4: Critical Safety Protocols for Nitration Reactions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[7]

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[8][9] Always handle them in a chemical fume hood.

-

Exothermic Nature: Nitrations are highly exothermic. Poor temperature control can lead to a thermal runaway, resulting in violent decomposition or explosion.[7] While the protocol described here is milder, the potential for exotherm should not be underestimated.

-

Toxicity: Nitric acid fumes and nitrogen oxides (NOx) that may be generated are highly toxic upon inhalation.[8]

-

Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, a flame-retardant lab coat, chemical splash goggles, and a face shield are mandatory.[8][10]

-

Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[8][10]

Conclusion

The regioselective synthesis of 3-nitro-2-naphthol requires a departure from traditional electrophilic aromatic substitution methods. By understanding the mechanistic basis for the kinetic preference of C1 attack, researchers can select alternative reagents and conditions to favor the formation of the thermodynamically less accessible C3 isomer. The provided protocol using tert-butyl nitrite offers a practical and more controlled approach to achieving this challenging transformation, opening avenues for the synthesis of novel derivatives for research and development.

References

- Nitration reaction safety - YouTube. (2024).

- Historical Synthesis of 3-nitro-2-naphthylamine: A Technical Guide - Benchchem. (n.d.).

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).

- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene - Benchchem. (n.d.).

- 1-nitro-2-naphthol - Organic Syntheses Procedure. (n.d.).

- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).

- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Q.1 why does nitration of naphthalene gives two different products at different temp? Explain. - Brainly.in. (2025).

- CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents. (n.d.).

- 3-Nitro-2-naphthol | 32361-60-7 - ChemicalBook. (2024).

- Technical Support Center: Regioselective Nitration of Substituted Naphthalenes - Benchchem. (n.d.).

- Electrophilic aromatic directing groups - Wikipedia. (n.d.).

- Nitration of Naphthalene - YouTube. (2024).

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022).

- Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. (2015).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]

- 6. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. youtube.com [youtube.com]

- 9. ehs.com [ehs.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

Troubleshooting & Optimization

🔬 Technical Support Center: Purification of 3-Nitro-2-Naphthol

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing specific "tickets" or issues you may face during the purification of 3-nitro-2-naphthol .

Ticket Subject: Recrystallization & Isomer Separation Protocols Assigned Specialist: Senior Application Scientist Status: Open[1][2]

📋 Executive Summary

Purifying 3-nitro-2-naphthol (3-nitro-2-naphthalenol) presents a specific challenge: separating it from its isomer, 1-nitro-2-naphthol , and unreacted tars.[1][2][3] While recrystallization is the final polishing step, it often fails if used as the only purification method due to the similar solubility profiles of the isomers.[1][2]

The Golden Rule: You cannot rely on recrystallization alone to separate the 1-nitro and 3-nitro isomers efficiently.[1] You must exploit their difference in steam volatility first.[1][3][4]

🛠 Module 1: The Diagnostic (Start Here)

Before heating your solvent, confirm your crude material's status.[2]

Q: How do I know if my major impurity is the 1-nitro isomer? A: The 1-nitro-2-naphthol isomer is steam volatile due to strong intramolecular hydrogen bonding (between the -NO₂ at C1 and -OH at C2).[1] The 3-nitro isomer (NO₂ at C3) is not steam volatile (or significantly less so).[1][3]

-

Test: Take 100 mg of crude, add water, and boil. If yellow needles condense in the condenser or the distillate is yellow, you have significant 1-nitro contamination.[1]

Q: My melting point is ~103°C. Is it pure? A: Do not trust the melting point alone.

-

3-nitro-2-naphthol MP: ~103-104°C (Literature values vary slightly, often overlapping).[1][3]

-

The Trap: Because the melting points are nearly identical, a sharp melting point does not guarantee isomer purity.[1] You must use TLC (silica gel, benzene/ethyl acetate) or 1H-NMR to confirm the position of the nitro group.[1]

🧪 Module 2: The Protocol (Step-by-Step)

Phase A: Pre-treatment (Isomer Separation)

Perform this BEFORE recrystallization if 1-nitro is present.[1][2]

-

Steam Distillation: Suspend the crude solid in water.[1][3] Pass vigorous steam through the suspension until the distillate runs clear (no more yellow crystals condensing).

-

Collection: The 1-nitro-2-naphthol will pass over with the steam.[1][3] The 3-nitro-2-naphthol will remain in the boiling flask as a non-volatile residue.[1]

-

Filtration: Cool the boiling flask. Filter the solid residue.[1][3][6][7] This is your crude 3-nitro-2-naphthol.[1][2][3]

Phase B: Recrystallization (Polishing)

Select the solvent based on your available equipment and safety constraints.[1]

| Solvent System | Suitability | Protocol Notes |

| Glacial Acetic Acid | ⭐⭐⭐ (Best) | Dissolves tars well; high recovery.[1][3] Warning: Corrosive.[1][3] Use fume hood.[1][3][8] |

| Ethanol (95%) | ⭐⭐ (Good) | Safer than acetic acid.[1][3] May require "oiling out" management (see Module 3).[1][3] |

| Benzene / Pet Ether | ⭐ (Historical) | Effective but toxic.[1][3] Avoid unless necessary for analytical purity. |

Standard Procedure (Acetic Acid Method):

-

Place the crude, steam-distilled residue in a flask.

-

Add Glacial Acetic Acid dropwise while heating on a steam bath/hot plate (approx. 10 mL per gram, but titrate carefully).

-

Hot Filtration: If black specks/tars remain undissolved at boiling, filter rapidly through a pre-heated funnel (or glass wool) to remove carbonaceous material.[1][3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Do not rush this.

-